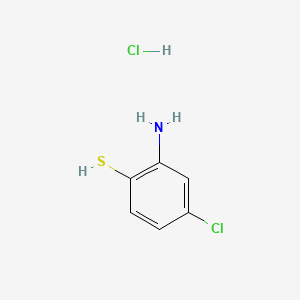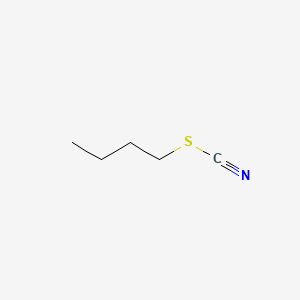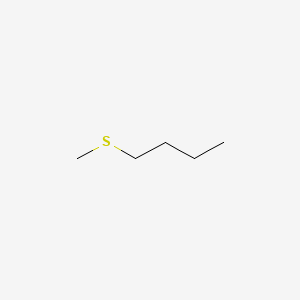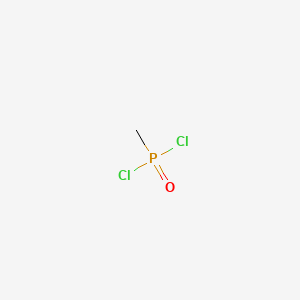
N-Ethyl-N-phenylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-phenylethylenediamine is an organic compound with the molecular formula C10H16N2 It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by an ethyl group and another by a phenyl group
Mechanism of Action
Target of Action
N-Ethyl-N-phenylethylenediamine is an organic compound that has been found to interact with certain metal ions . The primary targets of this compound are Zn(2+) and Al(3+) ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes with the metal ions . This interaction results in changes in the fluorescence properties of the compound, allowing it to function as a dual-mode ratiometric fluorescence “turn on” sensor for Zn(2+) and Al(3+) at two different wavelengths .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may have high gi absorption and could potentially permeate the blood-brain barrier . These properties could impact its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-phenylethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethyl bromide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution reactions. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-phenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out under reflux conditions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Scientific Research Applications
N-Ethyl-N-phenylethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biochemical assays. It can bind to metal ions and facilitate their detection and quantification.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylethylenediamine
- N,N’-Diphenylethylenediamine
- N-Ethylethylenediamine
Uniqueness
N-Ethyl-N-phenylethylenediamine is unique due to the presence of both ethyl and phenyl groups attached to the ethylenediamine backbone. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
23730-69-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-ethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3 |
InChI Key |
NWQPERNHNMYVPS-UHFFFAOYSA-N |
SMILES |
CCNCCNC1=CC=CC=C1 |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



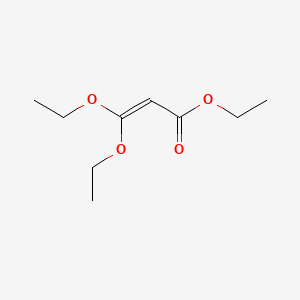
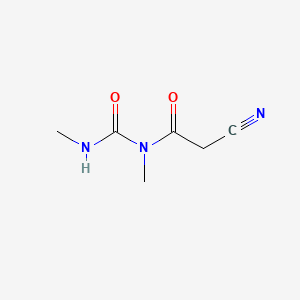
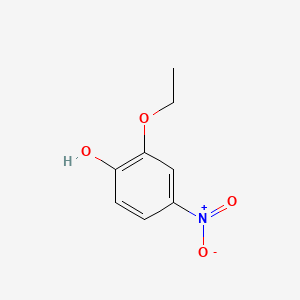
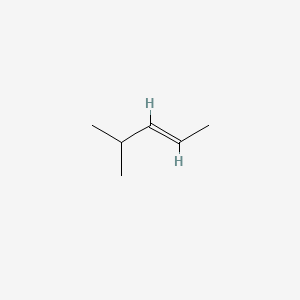
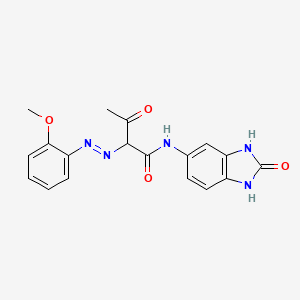
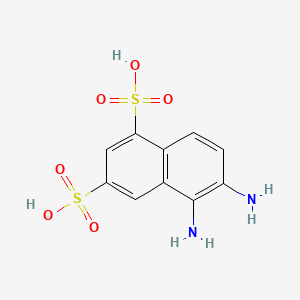
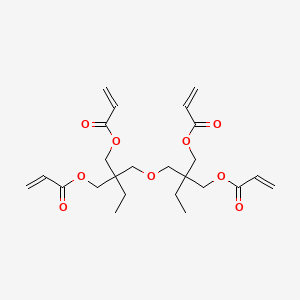
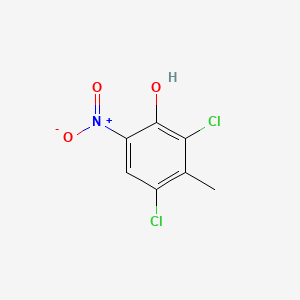
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)
